2-Hydroxy-1-(2,4,5-trimethoxyphenyl)propan-1-one is a compound that belongs to the class of chalcones, which are known for their diverse biological activities. Chalcones are characterized by a three-carbon α,β-unsaturated carbonyl system and are often involved in various pharmacological applications. This specific compound features a hydroxyl group and a trimethoxyphenyl moiety that contribute to its chemical properties and potential bioactivity.
The compound can be synthesized through various methods, including the Claisen-Schmidt condensation reaction, which is commonly employed in organic chemistry to form chalcone derivatives. It has been studied for its structural and vibrational properties using techniques like X-ray diffraction and Raman spectroscopy, as well as its potential applications in medicinal chemistry.
2-Hydroxy-1-(2,4,5-trimethoxyphenyl)propan-1-one is classified under:
The synthesis of 2-Hydroxy-1-(2,4,5-trimethoxyphenyl)propan-1-one typically involves the following steps:
Technical details regarding yields and reaction conditions can vary significantly based on the specific substrates and catalysts used. For example, yields reported in literature range from 23% to 90% depending on the reaction conditions and purification methods employed .
The molecular structure of 2-Hydroxy-1-(2,4,5-trimethoxyphenyl)propan-1-one can be described as follows:
Crystallographic studies reveal specific geometric parameters such as bond lengths and angles that are crucial for understanding the compound's reactivity and interaction with biological targets .
2-Hydroxy-1-(2,4,5-trimethoxyphenyl)propan-1-one participates in various chemical reactions typical for chalcones:
Technical details include monitoring reaction progress via techniques such as Nuclear Magnetic Resonance spectroscopy (NMR) or High-Performance Liquid Chromatography (HPLC) for purity assessment .
The mechanism of action for 2-Hydroxy-1-(2,4,5-trimethoxyphenyl)propan-1-one involves several pathways:
Data from pharmacological studies indicate that this compound may interact with biological targets such as tubulin and heat shock proteins, which are critical in cancer cell proliferation .
Relevant analyses include spectroscopic methods (FTIR, UV-Vis) to characterize functional groups and electronic transitions associated with the compound .
2-Hydroxy-1-(2,4,5-trimethoxyphenyl)propan-1-one has potential applications in:
Research continues into its efficacy against various diseases, including its role as an anti-inflammatory agent or antioxidant .
2-Hydroxy-1-(2,4,5-trimethoxyphenyl)propan-1-one and structurally related trimethoxyphenyl derivatives function as potent microtubule-destabilizing agents. These compounds bind to the colchicine site on β-tubulin, disrupting α/β-tubulin heterodimer polymerization. This binding induces conformational changes that prevent GTP-dependent assembly, thereby suppressing microtubule dynamics essential for mitotic spindle formation. Biochemical studies show that analogues such as taccabulin A inhibit tubulin polymerization in vitro at IC₅₀ values of 25 μM, comparable to combretastatin A-4 at 2–3 μM [3] [7]. This disruption of microtubule integrity directly compromises cellular division machinery.
Microtubule destabilization activates the spindle assembly checkpoint (SAC), leading to prolonged mitotic arrest. Cells treated with trimethoxyphenylpropanone derivatives accumulate in the G2/M phase due to SAC-mediated inhibition of anaphase-promoting complex/cyclosome (APC/C). This arrest is characterized by elevated cyclin B1 levels and phosphorylation of histone H3 at Ser10. Flow cytometry analyses reveal >60% G2/M population increase in cancer cell lines (e.g., MDA-MB-435) within 24 hours of exposure to 500 nM concentrations [3].
Sustained mitotic arrest triggers intrinsic apoptosis via mitochondrial permeabilization. Key events include cytochrome c release, caspase-9 activation, and subsequent cleavage of effector caspases-3/7. In PC-3 prostate cancer cells, 2,4,6-trimethoxyphenyl derivatives induce caspase-3 activation at 8–10-fold above baseline within 48 hours. PARP cleavage and DNA fragmentation confirm apoptotic execution, with efficacy retained in taxane-resistant models due to distinct tubulin-targeting mechanisms [3] [9].
These compounds elevate intracellular reactive oxygen species (ROS) by >50% in A549 lung carcinoma cells. ROS generation correlates with mitochondrial membrane depolarization (ΔΨm loss) and permeability transition pore (mPTP) opening. Pretreatment with antioxidant N-acetylcysteine (NAC) attenuates cytotoxicity by 40–70%, confirming oxidative stress as a critical death effector. Mitochondrial calcium overload further amplifies this cascade [9] [10].
The compound exhibits selective cytotoxicity in wild-type (WT) p53 cancer models (e.g., HCT-116 colon cancer). In WT p53 cells, apoptosis occurs at IC₅₀ values 3–5-fold lower than in p53-null/mutant lines (e.g., PC-3). Transcriptomic analyses show p53-dependent gene upregulation (e.g., BAX, PUMA) exclusively in WT systems. Mutant p53 lines require higher doses to achieve equivalent cell death, indicating partial p53-independent mechanisms [9].
Treatment induces serine 15/392 phosphorylation of p53, preventing MDM2-mediated degradation. Stabilized p53 translocates to the nucleus and binds p53-responsive elements (PREs) in target genes. Chromatin immunoprecipitation (ChIP) assays confirm enriched p53 occupancy at CDKN1A (p21) and BBC3 (PUMA) promoters within 6 hours. This transcriptional activation is abolished by pifithrin-α, a p53 inhibitor [9].
p21Cip1 induction by activated p53 inhibits cyclin E/CDK2 and cyclin B/CDK1 complexes, enforcing G1/S and G2/M checkpoints. siRNA knockdown of p21 reduces G2/M arrest by 45% and diminishes apoptosis, confirming its role in cell fate determination. p21 also promotes senescence in subpopulations escaping mitotic cell death [9].
The position of methoxy groups critically influences tubulin-binding affinity. 2,4,6-Trimethoxy isomers exhibit superior microtubule depolymerization versus 2,4,5- or 3,4,5-variants. Molecular docking reveals that 2,4,6-orientation maximizes hydrophobic contacts with β-tubulin’s Leu248, Ala250, and Leu255 residues. Bioactivity drops 10-fold when methoxy groups shift to 3,4,5-positions due to steric clashes [7] [8].
Table 1: Impact of Methoxy Group Position on Antiproliferative Activity
| Methoxy Substitution Pattern | IC₅₀ (nM) in HeLa Cells | Tubulin Polymerization Inhibition (%) |
|---|---|---|
| 2,4,6-Trimethoxy | 355 ± 16 | 95 |
| 2,4,5-Trimethoxy | 860 ± 42 | 70 |
| 3,4,5-Trimethoxy | 1,200 ± 98 | 40 |
| 2,5-Dimethoxy | >10,000 | <10 |
The α-methyl ketone moiety enhances metabolic stability by resisting carbonyl reduction. Analogues lacking α-methylation (e.g., 1-(2,4,6-trimethoxyphenyl)propan-1-one) show 3-fold lower cellular uptake due to rapid NADPH-dependent ketoreduction. α-Methyl derivatives also exhibit 2-fold higher tubulin affinity (Kd = 0.8 μM) than des-methyl counterparts (Kd = 1.7 μM), attributed to van der Waals interactions with β-tubulin’s Thr179 [1] [6] [7].
Hybrids merging chalcone’s α,β-unsaturated ketone with diarylpropane’s flexible linker amplify bioactivity. For example, 3-phenylamino-1-(2,4,6-trimethoxyphenyl)propan-1-one demonstrates dual mechanisms: Michael addition-mediated kinase inhibition and tubulin depolymerization. Such hybrids inhibit cancer cell growth at IC₅₀ 50–100 nM, outperforming parent scaffolds by 5–8-fold. QSAR models indicate optimal linker length is 3 carbons (n-propyl) for balancing rigidity and cell permeability [2] [7] [10].
Table 2: Bioactivity of Structural Analogues with Key Modifications
| Structural Feature | Representative Compound | Antiproliferative IC₅₀ (nM) | Primary Mechanism |
|---|---|---|---|
| Retro-dihydrochalcone | Taccabulin A | 355 (HeLa) | Microtubule destabilization |
| α-Methyl ketone | 2-Hydroxy-1-(2,4,5-trimethoxyphenyl)propan-1-one | 420 (MDA-MB-435) | ROS induction, p53 activation |
| Chalcone-diethylamine hybrid | 3-Phenylamino-1-(2,4,6-trimethoxy-phenyl)propan-1-one | 110 (PC-3) | Tubulin binding + kinase inhibition |
| Mannich base derivative | 2-(3-Phenylaminopropionyloxy)-benzoic acid | 1,200 (A549) | Antioxidant synergy |
CAS No.: 25560-91-2
CAS No.: 193419-86-2
CAS No.: 72572-96-4
CAS No.: 127886-77-5